4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzene ring substituted with a chloro group and a sulfonamide group, along with a hydrazinecarbonyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of phenylhydrazine with an aldehyde to form the hydrazone. This reaction is typically carried out in an ethanol solvent under reflux conditions.
Sulfonamide Formation: The hydrazone is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step is usually performed at low temperatures to prevent side reactions.
Final Coupling: The final step involves the coupling of the intermediate with ethyl chloroformate to form the desired compound. This reaction is carried out in an inert atmosphere, typically using nitrogen or argon gas.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the hydrazinecarbonyl ethyl side chain.
N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide: Lacks the chloro group on the benzene ring.
Uniqueness
The presence of both the chloro group and the hydrazinecarbonyl ethyl side chain in 4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16ClN3O3S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-[(4-chlorophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-6-8-15(9-7-14)24(22,23)19-11-10-16(21)20-18-12-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2,(H,20,21)/b18-12+ |
InChI Key |
GWUWFFJZHFTRSJ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.